N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a pyrrolidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate reagents to form the intermediate compounds. The key steps include:
Formation of the Ethenyl Intermediate: The 3,4-dimethoxyphenylacetic acid undergoes a reaction with a suitable ethenylating agent under controlled conditions to form the ethenyl intermediate.
Coupling with Pyrrolidinylidene: The ethenyl intermediate is then coupled with a pyrrolidinylidene derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea has been studied for its applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares a similar dimethoxyphenyl group but differs in its acetamide moiety.
3,4-Dimethoxyphenethylamine: An analog with a simpler structure, lacking the pyrrolidinylidene group.
Properties
CAS No. |
90120-38-0 |
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Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethenyl]-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C16H21N3O3/c1-19-10-4-5-15(19)18-16(20)17-9-8-12-6-7-13(21-2)14(11-12)22-3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20) |
InChI Key |
UQRONORDERQVAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC(=O)NC=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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